Deuteroporphyrin
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Overview
Description
Deuteroporphyrin IX is a member of porphyrins.
This compound is a natural product found in Corallistes with data available.
Scientific Research Applications
Synthesis and Properties
- Deuteroporphyrin and its complexes, such as those with iron(III), have been synthesized and characterized, providing insights into their thermal properties and phase transitions (Berezin et al., 2013).
Biomimetic Catalysis
- Metallo-deuteroporphyrins, modeled after the cytochrome P450 enzyme, have been used as catalysts for the oxidation of lignin to aromatics, demonstrating significant catalytic activity and stability (Zhu et al., 2015).
Photodynamic Research
- This compound IX derivatives have shown significant photodynamic effects on single neurons, demonstrating potential for applications in neuroscience and related fields (Uzdensky et al., 2001).
Synthesis Methods
- Efficient methods for synthesizing this compound derivatives have been developed, providing new pathways for producing these compounds in various forms (Hu et al., 2010).
Electrochemical Applications
- Co(II) this compound has been utilized in electrochemical sensors, especially for the potentiometric determination of nitrite, indicating its utility in analytical chemistry (Cosnier et al., 2003).
Protein Interactions
- The interaction of this compound with proteins like albumin has been studied, revealing insights into molecular mechanisms of aggregation and binding affinities (Lebedeva et al., 2020).
Oxidation Catalysis
- Metallo-deuteroporphyrins have been found effective in catalyzing the oxidation of organic compounds like cyclohexane, offering potential in industrial applications (Hu et al., 2008).
Properties
CAS No. |
448-65-7 |
---|---|
Molecular Formula |
C30H30N4O4 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C30H30N4O4/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38) |
InChI Key |
VAJVGAQAYOAJQI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |
Related CAS |
68929-05-5 (di-hydrochloride) |
Synonyms |
deuteroporphyrin deuteroporphyrin-IX deuteroporphyrin-IX dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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